Chloromethyl tetradecanoate

Description

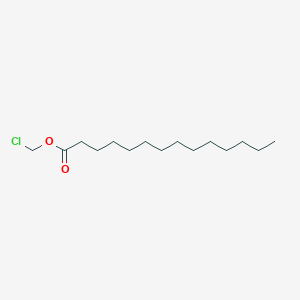

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)18-14-16/h2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVADWGBRRBTXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556322 | |

| Record name | Chloromethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-68-1 | |

| Record name | Tetradecanoic acid, chloromethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl Tetradecanoate

Direct Esterification Approaches to Chloromethyl Tetradecanoate (B1227901)

Direct esterification is a fundamental method for producing chloromethyl tetradecanoate. This involves the reaction of tetradecanoic acid with a suitable chloromethylating agent.

Esterification of Tetradecanoic Acid with Chloromethylating Reagents

The esterification of tetradecanoic acid can be achieved using various chloromethylating reagents. One common method involves the reaction of the carboxylic acid with a chloromethylating agent in the presence of a suitable catalyst or under specific reaction conditions. For instance, the esterification of lignin (B12514952), which has carboxylic acid moieties, has been performed with tetradecanoic acid after an initial chloromethylation step. rsc.orgresearchgate.net This two-step process involves first introducing chloromethyl groups onto a molecule, which then react with the carboxylic acid. rsc.orgresearchgate.net

Another approach involves the direct reaction of a carboxylate salt with a chloromethylating agent. While the reaction between a carboxylate ion and chloroiodomethane (B1360106) or bromochloromethane (B122714) has been used, it often results in low yields due to competing reactions. tandfonline.com

Exploration of Catalytic Systems in Esterification

Various catalytic systems have been explored to improve the efficiency of esterification reactions. Lewis acids, such as zinc(II) salts and boron trifluoride etherate, have been shown to catalyze the formation of related esters. google.comorganic-chemistry.org For example, zinc(II) salts at very low concentrations (0.01 mol%) can effectively catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, which are precursors in some esterification pathways. organic-chemistry.org

Brønsted acids like p-toluenesulfonic acid are also effective catalysts for esterification, particularly under ultrasound irradiation, which can lead to good yields in shorter reaction times under mild conditions. researchgate.net Solid acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resin and macroporous polymeric acid catalysts, offer the advantage of easy recovery and recycling. organic-chemistry.org Furthermore, the use of chlorotrimethylsilane (B32843) as a catalyst allows for the esterification of various functionalized carboxylic acids under relatively mild conditions. unirioja.es

The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another widely used method for the synthesis of esters, especially for sensitive substrates. nih.gov

Synthetic Routes Utilizing Chloromethyl Chlorosulfate (B8482658)

Chloromethyl chlorosulfate has emerged as a highly effective reagent for the synthesis of chloromethyl esters, including this compound, offering high yields and mild reaction conditions. tandfonline.comgoogle.com

Reactivity of Carboxylic Acids with Chloromethyl Chlorosulfate Under Phase-Transfer Conditions

The reaction of carboxylic acids with chloromethyl chlorosulfate is particularly efficient under phase-transfer catalysis (PTC) conditions. tandfonline.comtandfonline.com This method typically involves a two-phase system of a solvent like dichloromethane (B109758) and an aqueous solution of sodium bicarbonate, with a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate. tandfonline.com This approach is advantageous because the chlorosulfate ions are hydrolyzed as they form, driving the reaction towards the desired ester product. tandfonline.com High yields are often obtained for carboxylic acids with longer carbon chains, such as tetradecanoic acid. tandfonline.com The high reactivity of chloromethyl chlorosulfate compared to other chloromethylating agents like chloroiodomethane prevents the formation of undesired byproducts. tandfonline.com

The general reaction is as follows: R-COO⁻ + ClSO₃CH₂Cl → R-COOCH₂Cl + ClSO₃⁻ tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Yield | Reference |

| Carboxylic Acid | Chloromethyl Chlorosulfate | Tetrabutylammonium hydrogensulfate | Dichloromethane/Water | High (>90% for some acids) | tandfonline.comtandfonline.comoakwoodchemical.com |

| N-Boc-protected L-Amino acids | Chloromethyl Chlorosulfate | Phase-transfer catalyst | Dichloromethane/Water | Good | oakwoodchemical.com |

| Dialkyl phosphates | Chloromethyl Chlorosulfate | Phase-transfer catalyst | Not specified | Good | oakwoodchemical.com |

Investigation of Alternative Conditions for Chloromethylation via Chlorosulfates

While phase-transfer conditions are common, other reaction conditions have also been investigated for chloromethylation using chloromethyl chlorosulfate. The synthesis of chloromethyl chlorosulfate itself has been optimized through various methods, including the reaction of sulfur trioxide with dichloromethane, catalyzed by trimethyl borate. researchgate.netrsc.org This process, however, can be slow and result in moderate yields. researchgate.netrsc.org Another, more efficient synthesis involves the reaction of chloroiodomethane with chlorosulfonic acid. researchgate.net

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound involves several strategies aimed at maximizing yield and purity while minimizing reaction time and environmental impact.

Response surface methodology (RSM) has been used to optimize the synthesis of related compounds like chloromethyl ethylene (B1197577) carbonate, indicating its potential for optimizing this compound synthesis. mdpi.com This statistical approach allows for the systematic investigation of the effects of multiple variables (e.g., temperature, pressure, catalyst loading, and reaction time) on the reaction yield and selectivity. mdpi.com

Furthermore, greener synthetic protocols are being developed, such as a novel chloromethylation procedure for organosolv lignin that avoids the use of Lewis acid catalysts and is performed in acetic acid under mild conditions. researchgate.net Such approaches could be adapted for the synthesis of this compound to create more environmentally friendly processes.

| Strategy | Description | Key Parameters | Potential Outcome |

| Catalyst Selection | Choosing an appropriate catalyst for the specific reaction pathway. | Type of catalyst (e.g., Lewis acid, Brønsted acid, solid acid, phase-transfer catalyst), catalyst loading. | Increased reaction rate, higher yield, improved selectivity, easier workup, and catalyst recyclability. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Reaction Condition Optimization | Fine-tuning parameters such as temperature, solvent, and reactant concentrations. | Temperature, pressure, solvent polarity, concentration of reactants. | Enhanced reaction efficiency, reduced reaction time, and minimized side product formation. mdpi.com |

| Use of Advanced Reagents | Employing highly reactive and selective reagents like chloromethyl chlorosulfate. | Reagent stability and reactivity. | High yields under mild conditions with fewer byproducts. tandfonline.comtandfonline.com |

| Process Intensification | Utilizing techniques like ultrasound irradiation. | Power and frequency of ultrasound. | Shorter reaction times and improved yields under milder conditions. researchgate.net |

| Green Chemistry Approaches | Implementing environmentally benign methods. | Use of non-toxic solvents, recyclable catalysts, and atom-economical reactions. | Reduced environmental impact and a more sustainable synthetic process. researchgate.net |

Influence of Solvent Systems on Reaction Efficiency

The selection of a suitable solvent system is critical in the synthesis of this compound as it can significantly impact reaction rates and equilibrium positions. While specific studies on solvent effects for the synthesis of this compound are not extensively detailed in the available literature, general principles of esterification and chloromethylation reactions can be applied.

In esterification reactions, the solvent's polarity plays a crucial role. kirj.ee The choice of solvent can affect the solvation of reactants and transition states, thereby influencing the reaction kinetics. kirj.ee For instance, in the Steglich esterification, a common method for ester synthesis, solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently employed. rsc.org The use of non-polar solvents can sometimes be advantageous in Fischer-Speier esterification. rsc.org However, for reactions involving ionic intermediates, a more polar solvent might be preferable to stabilize charged species.

In the context of preparing chloromethyl esters, the reaction often involves the use of an acyl chloride and a source of formaldehyde (B43269), such as paraformaldehyde. nih.gov A common approach involves reacting myristoyl chloride with paraformaldehyde. nih.gov In such cases, the reaction can sometimes be carried out in the absence of a solvent, or one of the reactants can act as the solvent. researchgate.net However, the use of an inert organic solvent is often preferred to facilitate heat transfer, control viscosity, and enable easier product isolation. google.com Suitable solvents for such reactions include aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), halogenated hydrocarbons (e.g., methylene (B1212753) chloride, chloroform), and ethers (e.g., diethyl ether, dioxane). google.com

The synthesis of related haloalkyl ethers has been successfully carried out in solvents like toluene (B28343) and dichloromethane. orgsyn.org The choice between these solvents can influence the reaction behavior and work-up procedure. orgsyn.org For instance, a study on the synthesis of chloromethyl methyl ether demonstrated that solvents such as toluene, dichloromethane, dichloroethane, and various acetate (B1210297) esters can be used effectively. orgsyn.org

Interactive Table: General Solvent Effects in Esterification

Role of Temperature and Pressure in Process Control

Temperature and pressure are fundamental parameters in the synthesis of this compound, directly affecting reaction rates, equilibrium, and the stability of reactants and products.

Temperature: The rate of esterification reactions generally increases with temperature, as it provides the necessary activation energy for the reaction to proceed. mt.com However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the product or reactants, or the formation of byproducts. numberanalytics.com For the synthesis of chloromethyl esters, a balance must be struck. For example, the synthesis of chloromethyl heptanoate, dodecanoate, and stearate, which are structurally similar to this compound, is carried out under reflux conditions, indicating the need for elevated temperatures. nih.gov In a specific preparation of this compound, the reaction mixture was refluxed for up to 16 hours. nih.gov

The optimal temperature can also depend on the catalyst and solvent used. Some esterification reactions are conducted at room temperature, while others require heating to temperatures ranging from 50°C to 130°C. rsc.orgrsc.orggoogle.com For instance, in the synthesis of some diesters, temperatures above 80°C led to decomposition, while lower temperatures resulted in incomplete reactions. rsc.org

Pressure: Pressure control in esterification is often related to the removal of byproducts, such as water, to drive the reaction equilibrium towards the product side. google.com In some industrial-scale esterification processes, the pressure is initially elevated to increase the reaction temperature without significant vaporization of the reactants. google.com Subsequently, the pressure can be reduced to facilitate the removal of water. google.com While specific details on the effect of pressure on this compound synthesis are scarce, general principles suggest that for laboratory-scale synthesis, the reaction is typically carried out at atmospheric pressure. The use of reduced pressure might be employed during the purification step (e.g., distillation) to isolate the final product.

Interactive Table: General Effects of Temperature and Pressure on Esterification

Catalyst Selection and Loading Effects (e.g., Zinc(II) Salts for related haloalkyl ethers)

The choice of catalyst is paramount in the synthesis of this compound, as it can dramatically increase the reaction rate and influence the product distribution.

A documented method for the synthesis of this compound involves the reaction of myristoyl chloride with paraformaldehyde using zinc chloride (ZnCl₂) as a catalyst. nih.gov Zinc(II) salts are well-established catalysts for the synthesis of related haloalkyl ethers from acetals and acid halides, providing near-quantitative yields with low catalyst loading (e.g., 0.01 mol%). acs.orgorganic-chemistry.orgnih.gov The catalytic activity of various zinc(II) salts, including zinc triflate (Zn(OTf)₂), zinc chloride (ZnCl₂), and zinc acetate (Zn(OAc)₂), has been shown to be effective, with the choice sometimes being dictated by practical considerations such as hygroscopicity. researchgate.net

Other Lewis acids can also be employed as catalysts in chloromethylation reactions. Catalysts such as stannic chloride (SnCl₄) and aluminum chloride (AlCl₃) are known to be effective. google.com In some cases, for highly activated aromatic substrates, a catalyst may not even be necessary. dur.ac.uk Ferric chloride (FeCl₃) and stannic chloride have also been reported as highly effective catalysts for the synthesis of chloromethyl esters of α,β-unsaturated carboxylic acids. google.com

The catalyst loading is another important variable. While very low loadings of zinc salts (0.01 mol%) have been shown to be effective in related syntheses, organic-chemistry.org the optimal loading for this compound synthesis may vary depending on the specific reactants and conditions. In the synthesis of other chloromethyl esters, catalyst quantities can range from 0.01 to 10% by weight. google.com

Interactive Table: Catalysts for Chloromethyl Ester and Ether Synthesis

Reaction Kinetics and Process Monitoring

The rate of an esterification reaction is typically dependent on the concentrations of the carboxylic acid (or its derivative) and the alcohol (or formaldehyde source in this case), as well as the catalyst concentration. mt.com The reaction order with respect to each component can be determined experimentally by systematically varying their initial concentrations and measuring the effect on the reaction rate. mt.com

To monitor the progress of the reaction and determine its kinetics, various analytical techniques can be employed. These methods allow for the real-time or periodic measurement of the concentrations of reactants and products.

Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of starting materials and the appearance of the product. libretexts.org

Gas Chromatography (GC): A quantitative technique that can be used to determine the concentration of volatile components in the reaction mixture, providing accurate data for kinetic analysis. rsc.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used for online monitoring of esterification reactions, providing detailed information about the concentrations of various species in the reaction mixture. nih.gov

Infrared (IR) and Raman Spectroscopy: In-line IR and Raman spectroscopy are powerful process analytical technologies (PAT) that can provide real-time data on the concentrations of reactants and products, enabling precise control over the reaction. rsc.orgacademax.comnih.gov

UV-Visible Spectrometry: This technique can also be used for in-line monitoring of certain esterification reactions. rsc.org

Mass Spectrometry (MS): On-line direct liquid sampling mass spectrometry can be used to generate concentration profiles for all components in the reaction mixture. nih.gov

By applying these monitoring techniques, a detailed kinetic profile of the synthesis of this compound can be established, leading to a more efficient and controlled manufacturing process.

Mechanistic Investigations of Reactions Involving Chloromethyl Tetradecanoate

Hydrolytic Degradation Mechanisms of the Ester Linkage

The hydrolysis of the ester bond in chloromethyl tetradecanoate (B1227901) can be catalyzed by either acid or base, each proceeding through different mechanistic pathways.

Acid-Catalyzed Hydrolysis Pathways of Chloromethyl Tetradecanoate

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that ultimately yields a carboxylic acid and an alcohol. chemguide.co.uklibretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.orgchemguide.co.uk The generally accepted mechanism for the acid-catalyzed hydrolysis of simple esters is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.netrsc.orgpsu.edursc.org

The key steps in the AAC2 mechanism are as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, making it a better leaving group (an alcohol).

Elimination of the alcohol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the alcohol molecule.

Deprotonation: Finally, a water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the carboxylic acid product. libretexts.org

However, for certain esters with electron-withdrawing groups, an alternative pathway, the A-BAC3 mechanism (acid-catalyzed, base-catalyzed, acyl-oxygen cleavage, termolecular), can operate concurrently. researchgate.netrsc.orgpsu.edu Studies on chloromethyl chloroacetate, a structurally related compound, have shown that in weakly acidic aqueous methanol (B129727) solutions, both the AAC2 and A-BAC3 mechanisms can occur simultaneously. rsc.orgpsu.edursc.org The A-BAC3 mechanism involves a rate-limiting addition of water or an alcohol molecule to the carbonyl group, catalyzed by another water or alcohol molecule acting as a general base. psu.edu

Base-Catalyzed Hydrolysis Pathways of this compound

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemguide.co.ukchemistrysteps.com This method is generally preferred over acid-catalyzed hydrolysis because the reaction goes to completion. chemguide.co.uk

The mechanism for base-catalyzed hydrolysis (BAC2 mechanism: base-catalyzed, acyl-oxygen cleavage, bimolecular) involves the following steps:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com

Elimination of the alkoxide: The tetrahedral intermediate then collapses, and the alkoxide ion (in this case, the chloromethoxide ion) is eliminated as the leaving group.

Proton transfer: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate anion and an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The rate of base-catalyzed hydrolysis is influenced by the structure of the ester. A study on p-nitrophenyl acetate (B1210297) provides insights into how substituents can affect hydrolysis rates. viu.ca

Nucleophilic Substitution at the Chloromethyl Center

The chloromethyl group of this compound is susceptible to nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions. viu.ca

Evaluation of SN1 and SN2 Pathways in Solution-Phase Reactions

The competition between SN1 and SN2 mechanisms is primarily determined by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group. libretexts.org

SN2 Mechanism: This is a single-step (concerted) mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. docbrown.info This pathway is favored for primary alkyl halides like the chloromethyl group in this compound due to minimal steric hindrance. libretexts.orgdocbrown.info The reaction proceeds with an inversion of stereochemistry at the carbon center.

SN1 Mechanism: This is a two-step mechanism that involves the formation of a carbocation intermediate. docbrown.info The first step, the ionization of the alkyl halide to form the carbocation, is the rate-determining step. The second step is the rapid attack of the nucleophile on the carbocation. docbrown.info While primary carbocations are generally unstable, the presence of an adjacent oxygen atom in the ester group could potentially stabilize the carbocation through resonance, making an SN1 pathway more plausible than for a simple primary alkyl halide. SN1 reactions are favored by polar protic solvents that can solvate and stabilize the carbocation intermediate. docbrown.infolibretexts.org

For this compound, being a primary halide, the SN2 pathway is generally expected to be dominant. docbrown.info However, the possibility of an SN1 mechanism cannot be entirely ruled out, especially under conditions that favor carbocation formation.

Electrophilic Reactivity and Addition Mechanisms

The primary site for electrophilic attack on this compound is the oxygen atom of the carbonyl group, as discussed in the context of acid-catalyzed hydrolysis. The lone pairs of electrons on the oxygen make it a Lewis base, capable of reacting with electrophiles.

While the term "addition mechanism" is less commonly applied to esters in the same way it is to alkenes, the initial step of both acid- and base-catalyzed hydrolysis is, in fact, a nucleophilic addition to the carbonyl group.

In a broader sense, the chloromethyl group itself can be considered an electrophilic center, as the carbon atom is electron-deficient due to the electronegativity of the chlorine atom. This electrophilicity is the basis for the nucleophilic substitution reactions discussed previously.

It is also conceivable that under specific conditions, such as in the presence of a strong Lewis acid, the entire chloromethyl group could act as an electrophile in a Friedel-Crafts-type alkylation reaction with an aromatic ring. The Lewis acid would coordinate with the chlorine atom, making it a better leaving group and generating a more potent electrophile, potentially a primary carbocation or a complex that behaves as such. wikipedia.org

Investigation of this compound as an Electrophilic Reagent

In the realm of organic reactions, reagents are broadly classified as either electrophiles or nucleophiles. Electrophiles ("electron-loving") are chemical species that accept an electron pair to form a new covalent bond. This compound, with its specific structural features, functions as a potent electrophilic reagent. The primary site for electrophilic attack is the methylene (B1212753) carbon atom, which is bonded to both a highly electronegative chlorine atom and an oxygen atom of the ester group. This arrangement polarizes the carbon-chlorine bond, making the carbon electron-deficient and thus susceptible to attack by electron-rich species (nucleophiles).

The reactivity of this compound is analogous to other chloromethyl esters and ethers, which are well-established as effective alkylating agents. In this role, the compound serves as a source for the "tetradecanoyloxymethyl" group. When it reacts with a nucleophile (Nu:), the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion (Cl⁻) in a bimolecular nucleophilic substitution (SN2) mechanism. This process attaches the tetradecanoyloxymethyl moiety to the nucleophile.

This electrophilic nature allows for a variety of synthetic applications where the introduction of a long-chain acyloxymethyl group is desired. The general reactivity can be summarized in the following table, which shows potential reactions with different types of nucleophiles.

Table 1: Potential Electrophilic Reactions of this compound

| Nucleophile (Nu:⁻) | Nucleophile Type | Product |

| R-COO⁻ | Carboxylate | R-CO-O-CH₂-O-CO-(CH₂)₁₂CH₃ (Anhydride) |

| R-O⁻ | Alkoxide/Phenoxide | R-O-CH₂-O-CO-(CH₂)₁₂CH₃ (Acetal) |

| R-S⁻ | Thiolate | R-S-CH₂-O-CO-(CH₂)₁₂CH₃ (Thioacetal) |

| N₃⁻ | Azide | N₃-CH₂-O-CO-(CH₂)₁₂CH₃ (Azidomethyl ester) |

| CN⁻ | Cyanide | NC-CH₂-O-CO-(CH₂)₁₂CH₃ (Cyanomethyl ester) |

Reactions with Active Methylene Compounds

Active methylene compounds are a class of organic molecules characterized by a CH₂ group positioned between two electron-withdrawing groups (e.g., carbonyl, cyano, or ester groups). shivajicollege.ac.in This structural feature makes the protons on the methylene carbon unusually acidic, allowing for easy deprotonation by a base to form a stabilized carbanion known as an enolate. shivajicollege.ac.in This enolate is a potent carbon-based nucleophile.

The reaction between this compound and an active methylene compound is a classic example of C-alkylation. The mechanism follows a two-step process:

This reaction results in the formation of a new carbon-carbon bond, attaching the tetradecanoyloxymethyl group to the carbon framework of the active methylene compound. Such reactions are synthetically valuable for constructing more complex molecular architectures. For instance, the reaction with diethyl malonate would yield a derivative that can be further manipulated, such as through hydrolysis and decarboxylation, to produce various functionalized ketones or acids. wikipedia.org

The reaction of chloromethyl chlorosulfate (B8482658) with ethyl acetoacetate (B1235776) under phase-transfer catalysis (PTC) conditions has been shown to produce complex methylene-bridged and cyclized products. researchgate.net By analogy, similar conditions could potentially be applied to reactions involving this compound to achieve specific synthetic outcomes.

Table 2: Products from the Reaction of this compound with Active Methylene Compounds

| Active Methylene Compound | Structure of Enolate Nucleophile | Product of Alkylation |

| Diethyl malonate | [CH(COOEt)₂]⁻ | (CH₃(CH₂)₁₂COO)CH₂-CH(COOEt)₂ |

| Ethyl acetoacetate | [CH₃COCHCOOEt]⁻ | (CH₃(CH₂)₁₂COO)CH₂-CH(COCH₃)(COOEt) |

| Malononitrile | [CH(CN)₂]⁻ | (CH₃(CH₂)₁₂COO)CH₂-CH(CN)₂ |

| Acetylacetone | [CH₃COCHCOCH₃]⁻ | (CH₃(CH₂)₁₂COO)CH₂-CH(COCH₃)₂ |

Theoretical Studies of Reaction Transition States and Pathways

To gain deeper insight into the mechanistic details of reactions involving this compound, chemists employ theoretical and computational studies. These investigations, often using methods like Density Functional Theory (DFT), allow for the characterization of reaction pathways and the elusive transition states that govern reaction rates and outcomes. researchgate.netsciforum.net A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy profile connecting reactants and products. researchgate.net

For the SN2 reaction between this compound and a nucleophile, such as the enolate of diethyl malonate, a theoretical study would focus on several key aspects:

DFT studies on analogous SN2 reactions, such as the reaction of chloride with methyl chloride, often employ functionals like B3LYP or M06-2X with basis sets such as 6-31+G* to accurately model the potential energy surface. researchgate.netsciforum.netmdpi.com These studies can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate reaction conditions more realistically. sciforum.netmdpi.com By applying these established computational methods to this compound, researchers can predict its reactivity, rationalize experimental observations, and design new synthetic strategies.

Table 3: Representative Data from a Hypothetical DFT Study of the Reaction of [CH(COOEt)₂]⁻ with this compound

| Computational Parameter | Description | Hypothetical Value (Illustrative) |

| Activation Energy (ΔE‡) | The energy barrier for the reaction to occur. | 15-25 kcal/mol |

| Reaction Enthalpy (ΔHR) | The net energy change of the reaction. | -20 kcal/mol (Exothermic) |

| Transition State C-Cl Bond Length | The length of the breaking carbon-chlorine bond. | ~2.4 Å |

| Transition State C---C Bond Length | The length of the forming carbon-carbon bond. | ~2.2 Å |

| Key Transition State Angle (Nu-C-Lg) | The angle between the nucleophile, carbon, and leaving group. | ~180° (linear for SN2) |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Chloromethyl tetradecanoate (B1227901), offering non-destructive analysis and a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of Chloromethyl tetradecanoate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected chemical shifts for this compound are influenced by the electronegativity of neighboring atoms. The protons of the chloromethyl group (Cl-CH₂-O) are expected to appear at a distinct downfield region due to the deshielding effects of both the chlorine and oxygen atoms. The protons on the carbon adjacent to the carbonyl group (α-methylene protons) will also be shifted downfield. The numerous methylene (B1212753) groups of the long fatty acid chain will produce a large, complex signal in the typical aliphatic region, while the terminal methyl group will appear as a characteristic triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The carbon of the chloromethyl group will also be significantly deshielded. The carbons of the long alkyl chain will have characteristic shifts in the aliphatic region.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Cl-C H₂-O | 5.5 - 6.0 | 65 - 75 |

| -C(=O)-O- | - | 170 - 175 |

| -C H₂-C(=O)- | 2.2 - 2.5 | 30 - 40 |

| -(CH₂)₁₀- | 1.2 - 1.6 | 20 - 35 |

| -C H₂-CH₃ | 1.2 - 1.4 | 22 - 25 |

| -CH₃ | 0.8 - 1.0 | 10 - 15 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.

Key characteristic absorption bands expected for this compound include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated for the ester linkage. The C-O stretch of the acyl-oxygen bond will appear in the 1250-1150 cm⁻¹ region, while the O-alkyl bond stretch will be observed around 1150-1000 cm⁻¹.

C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.

C-Cl Stretch: A moderate to strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Acyl-O) | Stretch | 1250 - 1150 | Strong |

| C-O (O-Alkyl) | Stretch | 1150 - 1000 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For a saturated long-chain ester like this compound, which lacks extensive chromophores or conjugated systems, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The ester carbonyl group exhibits a weak n→π* transition at around 200-215 nm, which is often at the lower limit of detection for many spectrophotometers. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural elucidation of this compound but can be useful for detecting impurities that do absorb in this region.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Expected GC-MS Fragmentation Pattern for this compound:

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways for esters. Key expected fragments include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule.

Loss of the Chloromethoxy Group: Cleavage of the O-CH₂Cl bond.

Loss of the Chloroalkyl Group: Cleavage of the C-O bond to lose the chloromethyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters leading to a specific fragment ion.

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) due to the fragmentation of the long alkyl chain.

Predicted Key Mass Fragments for this compound:

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 276.5/278.5 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M - OCH₂Cl]⁺ | Loss of the chloromethoxy group | 197 |

| [M - CH₂Cl]⁺ | Loss of the chloromethyl group | 227/229 |

| [CH₂(OH)₂]⁺ (from McLafferty) | McLafferty rearrangement product | 74 |

| [CnH2n+1]⁺ | Alkyl chain fragments | Various |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis and purification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a suitable method.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More nonpolar compounds, like this compound with its long alkyl chain, will have a stronger affinity for the stationary phase and thus a longer retention time.

The choice of mobile phase is critical for achieving good separation. A mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with water is commonly employed. A gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of complex mixtures. Detection is typically achieved using a UV detector (at low wavelengths) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Typical HPLC Conditions for Fatty Acid Ester Analysis:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV (205-215 nm), ELSD, or MS |

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. wikipedia.orgresearchgate.net The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules cannot enter the pores of the chromatography column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer elution time. paint.org

The reactive chloromethyl group on this compound makes it a suitable candidate for use as a functional initiator or monomer in polymerization reactions. For instance, it could initiate the polymerization of cyclic monomers or be incorporated into a polymer backbone via polycondensation or addition reactions. The resulting polymeric derivatives, which would feature the long tetradecanoate side chains, could then be analyzed by SEC to understand their molecular characteristics.

The primary data obtained from SEC are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. nih.gov This information is critical for correlating the polymer's structure with its physical properties.

A hypothetical analysis of a polystyrene derivative initiated using this compound is presented below. The data illustrates typical results obtained from an SEC analysis, providing insight into the size and distribution of the polymer chains.

Table 1: Hypothetical SEC Analysis Data for a Polymeric Derivative of this compound

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Laser Desorption Ionization Mass Spectrometry (LDI-MS)

Laser Desorption Ionization (LDI) is another mass spectrometry technique used for molecular mass determination. While it is also considered a soft ionization method, particularly when used with a matrix (MALDI), it can impart more energy to the analyte than ESI, potentially leading to some fragmentation. This fragmentation can provide valuable structural information. nih.govnih.gov For this compound, LDI-MS would not only confirm the molecular ion but could also reveal characteristic fragment ions. Key fragmentation pathways for esters often involve cleavage at bonds adjacent to the carbonyl group (α-cleavage) or McLafferty rearrangement. jove.comyoutube.comThe presence of the C-Cl bond introduces another potential cleavage site. Analysis of these fragments helps to confirm the connectivity of the fatty acid chain and the chloromethyl ester group.

Table 3: Plausible LDI-MS Fragmentation Ions for this compound

Elemental and Thermogravimetric Analysis

Elemental Analysis (e.g., CHNOS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and, by difference, oxygen in a sample. For organohalogen compounds, the percentage of the halogen (in this case, chlorine) is also determined. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. rsc.orgThe method involves the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products.

For this compound (C₁₅H₂₉ClO₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental results from a pure sample are expected to align closely with these theoretical values.

Table 4: Elemental Analysis Data for this compound

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comThis technique is widely used to study the thermal stability of materials, identify decomposition temperatures, and quantify the composition of multi-component systems. mdpi.com When analyzing this compound, the TGA thermogram would reveal the temperature at which it begins to decompose and the profile of its mass loss. For chlorinated organic compounds, a common initial decomposition step is dehydrochlorination, the loss of hydrogen chloride (HCl). mdpi.comThis would likely be followed at higher temperatures by the breakdown of the long hydrocarbon chain. aston.ac.ukuva.esThe TGA curve provides a clear indication of the compound's stability under thermal stress.

Table 5: Hypothetical TGA Data for the Thermal Decomposition of this compound

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to understand the electronic properties of chloromethyl tetradecanoate (B1227901), which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and explore the potential energy surface of molecules like chloromethyl tetradecanoate. DFT calculations can predict stable conformations and the transition states connecting them, providing insights into the molecule's flexibility and reactivity. aps.orgnih.govresearchgate.net

For this compound, DFT calculations would typically involve the selection of a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations. nih.govrsc.orgnih.gov The calculations yield the optimized geometry, characterized by bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Furthermore, by mapping the energy landscape, researchers can identify different conformers and the energy barriers between them. aps.org

Illustrative DFT Data for this compound

| Parameter | Calculated Value (Illustrative) |

| Method | B3LYP/6-31G* |

| Total Energy (Hartree) | -1234.5678 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. osti.gov For this compound, ab initio calculations can be used to obtain precise values for properties like ionization potential, electron affinity, and electronic spectra. nih.govmdpi.com While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for cases where high accuracy is crucial. osti.gov

Illustrative Ab Initio Data for this compound

| Property | Calculated Value (Illustrative) | Method |

| Ionization Potential (eV) | 9.5 | CCSD(T)/aug-cc-pVTZ |

| Electron Affinity (eV) | 0.8 | MP2/aug-cc-pVTZ |

| Excitation Energy (eV) | 5.9 | TD-DFT/B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations

The long aliphatic chain of this compound allows for a large number of possible conformations. MD simulations can be used to explore the conformational space of the molecule, identifying the most populated and energetically favorable shapes. nih.govresearchgate.net By simulating the molecule's trajectory over time, researchers can observe transitions between different conformations and understand the flexibility of the molecule. This information is crucial for understanding how the molecule interacts with its environment and other molecules.

MD simulations are particularly powerful for studying how this compound interacts with solvent molecules and other solutes. nih.gov By explicitly including solvent molecules in the simulation box, it is possible to analyze the solvation shell around the molecule and quantify the strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. nih.gov This is essential for understanding the solubility and transport properties of the compound.

Computational Reaction Pathway Elucidation

Computational chemistry methods can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. mdpi.com This information provides a detailed understanding of the reaction kinetics and thermodynamics. For instance, DFT calculations can be employed to study the nucleophilic substitution reactions at the chloromethyl group, a likely site of reactivity. nih.govrsc.org

Illustrative Reaction Pathway Data for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nucleophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.7 |

| 4 | Transition State 2 | +10.1 |

| 5 | Products | -20.3 |

Transition State Characterization for Esterification and Substitution Reactions

The formation of this compound via esterification of tetradecanoic acid with a chloromethylating agent, and its subsequent substitution reactions, can be elucidated through the computational characterization of transition states. Transition state theory is a fundamental concept in chemical kinetics, where the transition state represents the highest energy point along the reaction coordinate, acting as a bottleneck for the reaction.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate and characterize the geometry and energy of these transition states. For the esterification process, theoretical models would typically investigate the nucleophilic attack of the carboxylate group of tetradecanoic acid on the chloromethylating agent. Key parameters that are determined include bond lengths and angles of the forming and breaking bonds, as well as the imaginary frequency corresponding to the motion along the reaction coordinate, which confirms the structure as a true transition state.

Similarly, for nucleophilic substitution reactions where the chlorine atom of this compound is displaced by a nucleophile, computational studies can map out the potential energy surface. This allows for the differentiation between possible reaction mechanisms, such as a concerted SN2 pathway or a stepwise SN1 mechanism involving a carbocation intermediate. The calculated energy barrier, which is the difference in energy between the reactants and the transition state, is crucial for understanding the feasibility and rate of the reaction.

Table 1: Representative Parameters Calculated for Transition State Characterization

| Parameter | Description | Typical Computational Method | Significance |

| Geometry | Bond lengths, bond angles, and dihedral angles of the transition state structure. | DFT (e.g., B3LYP), MP2 | Defines the molecular arrangement at the peak of the energy barrier. |

| Energy | The potential energy of the transition state relative to reactants and products. | High-level ab initio (e.g., CCSD(T)) | Determines the activation energy and thermodynamic feasibility of the reaction. |

| Vibrational Frequencies | Calculation of vibrational modes of the transition state. | DFT, MP2 | The presence of a single imaginary frequency confirms a first-order saddle point (a true transition state). |

Prediction of Reaction Kinetics and Thermodynamics

Building upon the characterization of transition states and stationary points (reactants, products, and intermediates) on the potential energy surface, computational chemistry allows for the prediction of key kinetic and thermodynamic parameters. rsc.org These predictions are vital for understanding the behavior of this compound in chemical processes.

Thermodynamics: The thermodynamic properties of a reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the computed energies and vibrational frequencies of the involved species. A negative ΔG indicates a spontaneous reaction under the given conditions. For the synthesis and reactions of this compound, these calculations can predict the equilibrium position and the relative stability of products.

Kinetics: The rate constant (k) of a reaction can be estimated using transition state theory, often expressed through the Eyring equation. This equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state.

k = (k_B * T / h) * exp(-ΔG‡ / RT)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

By calculating ΔG‡ for the esterification and substitution reactions of this compound, it is possible to predict how the reaction rate will change with temperature and to compare the rates of competing reaction pathways.

Table 2: Predicted Kinetic and Thermodynamic Data from Computational Models

| Parameter | Equation/Definition | Information Provided |

| Enthalpy of Reaction (ΔH) | ΔH = Hproducts - Hreactants | Indicates whether a reaction is exothermic (negative ΔH) or endothermic (positive ΔH). |

| Entropy of Reaction (ΔS) | ΔS = Sproducts - Sreactants | Measures the change in disorder of the system during a reaction. |

| Gibbs Free Energy of Reaction (ΔG) | ΔG = ΔH - TΔS | Determines the spontaneity of a reaction at a given temperature. |

| Activation Energy (Ea) | Related to the energy difference between reactants and the transition state. | The minimum energy required to initiate a chemical reaction. |

| Rate Constant (k) | Calculated via Transition State Theory | Quantifies the rate of a chemical reaction. |

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, theoretical calculations can provide valuable information that complements experimental spectroscopic data.

Infrared (IR) Spectroscopy: By performing vibrational frequency calculations, typically using DFT methods, a theoretical IR spectrum can be generated. The calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic peaks such as the C=O stretch of the ester group, the C-O stretch, and the C-Cl stretch can be predicted. Comparing the computed spectrum with an experimental one can help to confirm the molecular structure and assign the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts (δ) and coupling constants (J). By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, the chemical shifts relative to a standard reference can be determined. These predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, theoretical NMR spectra can help in the assignment of peaks to specific protons and carbon atoms in the long alkyl chain and the chloromethyl group.

Other Spectroscopic Techniques: Computational models can also be applied to predict other spectroscopic properties, such as UV-Vis spectra, by calculating the electronic transition energies, and mass spectra, by predicting fragmentation patterns. These computational tools provide a powerful means to understand and interpret the experimental data obtained for this compound.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Significance for this compound |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Prediction of characteristic peaks for the ester carbonyl (C=O), C-O, and C-Cl bonds. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Assignment of proton signals for the methylene (B1212753) groups of the tetradecanoate chain and the chloromethyl group. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Assignment of carbon signals, including the carbonyl carbon, the carbons of the alkyl chain, and the chloromethyl carbon. |

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The unique structure of chloromethyl tetradecanoate (B1227901) makes it a valuable intermediate for the synthesis of complex molecules and functional materials. The long tetradecanoyl chain imparts hydrophobicity, while the chloromethyl group provides a site for nucleophilic substitution, enabling the covalent attachment of the molecule to various substrates.

Long-chain quaternary ammonium (B1175870) compounds (QACs) are a class of cationic surfactants with a broad spectrum of applications, including as antimicrobial agents, fabric softeners, and phase-transfer catalysts. Chloromethyl tetradecanoate can serve as a precursor for the synthesis of specialized QACs. The synthesis typically involves the reaction of the chloromethyl group with a tertiary amine, resulting in the formation of a quaternary ammonium salt. This process, known as quaternization, attaches the long, hydrophobic tetradecanoate tail to a cationic head group.

The general reaction can be depicted as: R₃N + ClCH₂O(CO)C₁₃H₂₇ → [R₃NCH₂O(CO)C₁₃H₂₇]⁺Cl⁻

This synthetic route allows for the introduction of a C14 alkyl chain, which can be crucial for tuning the surfactant properties, such as its critical micelle concentration and its effectiveness at interfaces. The resulting long-chain QACs can exhibit enhanced surface activity and biocidal properties due to the presence of the extended hydrophobic tail.

Lignin (B12514952), a complex biopolymer abundant in lignocellulosic biomass, is a promising renewable resource for the production of value-added materials. However, its native properties, such as poor solubility and processability, often limit its direct application. Chemical modification is a key strategy to overcome these limitations and to develop new lignin-based functional materials.

This compound can be used to functionalize lignin by reacting its chloromethyl group with the hydroxyl groups present in the lignin structure. This esterification process grafts the long aliphatic chains onto the lignin backbone. This modification significantly increases the hydrophobicity of the lignin, making it more compatible with nonpolar polymers and solvents. Such modified lignin derivatives have potential applications in the development of bioplastics, hydrophobic coatings, and thermoplastic materials. The degree of substitution can be controlled to fine-tune the final properties of the material.

The chloromethyl group is a versatile functional handle in organic synthesis, acting as a precursor for a wide array of other functional groups. While this compound itself carries this group, related reagents are more commonly employed for the general introduction of chloromethyl groups onto aromatic and other nucleophilic substrates in a process known as chloromethylation. This reaction typically uses formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.

However, chloromethyl esters like this compound can be used in esterification reactions to introduce the chloromethyl ester moiety onto molecules containing carboxylic acid groups. This allows for the creation of prodrugs or the protection of carboxylic acids. The resulting chloromethyl ester is more reactive than a simple alkyl ester and can be a target for further chemical modification.

Development of Polymeric and Macromolecular Systems

The incorporation of long alkyl chains into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced processability, self-assembly capabilities, and specific surface properties.

This compound and related long-chain monomers can be incorporated into polymeric structures. For example, the chloromethyl group can be converted into other polymerizable functionalities, such as a vinyl or an acrylate (B77674) group. The resulting monomer, containing the C14 side chain, can then be polymerized to form comb-like polymers. These polymers consist of a central backbone with long alkyl side chains, which can induce microphase separation and self-assembly into ordered nanostructures. Such materials are of interest for applications in nanotechnology, drug delivery, and as advanced coatings. The hydrophobic side chains can also impart thermoplastic properties to otherwise rigid polymer backbones.

Cross-linking Agents in Polymerization Reactions

Cross-linking is a process that forms chemical bonds between polymer chains, resulting in a more rigid and durable three-dimensional network structure. chempoint.com Cross-linking agents are molecules with two or more reactive ends that can chemically attach to specific functional groups on polymer molecules. chempoint.com While various types of cross-linking agents exist, the utility of chloromethyl esters like this compound lies in the reactivity of the chloromethyl group.

In principle, the chloromethyl group can react with nucleophilic sites on polymer chains, such as hydroxyl, amino, or carboxyl groups, leading to the formation of covalent linkages. This reaction would be analogous to the behavior of other alkylating agents used in polymer chemistry. The long tetradecanoate chain of the molecule could influence the properties of the resulting cross-linked polymer, potentially imparting increased hydrophobicity or flexibility.

Detailed research findings on the specific use of this compound as a cross-linking agent are not extensively documented in publicly available literature. However, the general reactivity of chloromethyl groups suggests its potential in this application. The effectiveness of such a cross-linking reaction would depend on several factors, including the polymer type, reaction conditions, and the desired properties of the final material.

Functionalization of Polymeric Backbones (e.g., Chloromethylated Lignin)

The functionalization of polymer backbones is a critical strategy for modifying the properties of materials. Lignin, a complex and abundant natural polymer, is a prime candidate for such modifications to enhance its utility in various applications. ncsu.edu One common modification of lignin is chloromethylation, which introduces reactive chloromethyl groups onto its aromatic rings.

While the direct application of this compound for lignin functionalization is not widely reported, a closely related two-step process achieves the same outcome. First, lignin is chloromethylated, and then the resulting chloromethylated lignin is esterified with fatty acids. Research has demonstrated the successful esterification of chloromethylated lignin with various fatty acids, including those with long aliphatic chains similar to tetradecanoic acid. acs.orgresearchgate.net This esterification process introduces the fatty acid moiety onto the lignin backbone, which can significantly alter its properties.

The introduction of the tetradecanoate chain can lead to several beneficial changes in the properties of lignin:

Increased Hydrophobicity : The long aliphatic chain of tetradecanoic acid makes the modified lignin more hydrophobic, which can improve its compatibility with nonpolar polymers in blends and composites. mdpi.com

Lowered Glass Transition Temperature (Tg) : Esterification with long-chain fatty acids has been shown to lower the glass transition temperature of lignin, which improves its thermal flowability and processability. acs.orgmdpi.com

Enhanced Mechanical Properties : The improved compatibility and altered thermal properties can lead to composite materials with enhanced mechanical strength and toughness. mdpi.com

The table below summarizes the effect of fatty acid esterification on the properties of lignin, which is analogous to the functionalization that could be achieved using this compound on chloromethylated lignin.

| Property | Effect of Esterification with Long-Chain Fatty Acids |

| Compatibility with nonpolar polymers | Increased |

| Glass Transition Temperature (Tg) | Decreased |

| Thermal Flowability | Increased |

| Water Absorption | Decreased |

| Tensile Strength of Composites | Potentially Increased |

Utilization in the Synthesis of Specialty Reagents

The reactive nature of this compound also makes it a potential precursor in the synthesis of specialized chemical reagents.

Precursors for Electrophilic Fluorinating Agents (e.g., Selectfluor derivatives)

Selectfluor®, a widely used electrophilic fluorinating agent, is the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). wikipedia.orgsigmaaldrich.com The synthesis of Selectfluor® involves the N-alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by fluorination. wikipedia.org The "chloromethyl" component of the Selectfluor® molecule is introduced during the N-alkylation step, commonly using dichloromethane (B109758). wikipedia.org

Given that the key step is the introduction of a chloromethyl group, it is conceivable that other chloromethylating agents, such as chloromethyl esters, could be used as precursors for the synthesis of Selectfluor® or its derivatives. The use of this compound in this context would result in a Selectfluor® derivative with a long aliphatic ester chain. Such a modification could potentially alter the solubility and reactivity of the fluorinating agent, making it more suitable for specific applications in nonpolar solvent systems.

While the use of this compound for this specific purpose is not explicitly detailed in the literature, the underlying chemistry of Selectfluor® synthesis suggests this possibility. The general reaction scheme for the synthesis of a Selectfluor-type reagent is presented below.

| Reactant 1 | Reactant 2 | Product |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Chloromethylating Agent (e.g., Dichloromethane) | N-chloromethyl-DABCO derivative |

| N-chloromethyl-DABCO derivative | Fluorinating Agent (e.g., F₂) | Selectfluor® or its derivative |

Applications in Protecting Group Chemistry (based on general chloromethyl ether/ester reactivity)

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a subsequent reaction. ddugu.ac.in Carboxylic acids are frequently protected as esters. The choice of the ester protecting group depends on the specific conditions required for its introduction and subsequent removal (deprotection).

Chloromethyl esters can be used as protecting groups for carboxylic acids. uh.edu The protection reaction involves the conversion of the carboxylic acid to its corresponding chloromethyl ester. The long aliphatic chain of this compound could be advantageous in certain synthetic strategies, for instance, by modifying the solubility of the protected molecule, making it more soluble in nonpolar organic solvents.

The deprotection of the chloromethyl ester to regenerate the carboxylic acid can typically be achieved under specific conditions that cleave the ester bond without affecting other sensitive functional groups in the molecule. acsgcipr.orglibretexts.org

The general principles of using an ester as a protecting group for a carboxylic acid are outlined below.

| Step | Description |

| Protection | The carboxylic acid is reacted with an alcohol (in this conceptual case, derived from this compound) to form an ester. |

| Reaction | A chemical transformation is carried out on another part of the molecule. |

| Deprotection | The ester is hydrolyzed, typically under acidic or basic conditions, to regenerate the carboxylic acid. |

Q & A

Basic: What are the optimal synthetic routes for Chloromethyl tetradecanoate, and how can reaction purity be maximized?

Answer:

this compound can be synthesized via esterification of tetradecanoic acid with chloromethanol under acidic catalysis. Key parameters include:

- Temperature: Maintain 60–80°C to balance reactivity and minimize side reactions (e.g., hydrolysis of the chloromethyl group) .

- Solvent: Use anhydrous dichloromethane to reduce water interference .

- Catalyst: Sulfuric acid (0.5–1 mol%) enhances esterification efficiency .

Purity optimization: Post-synthesis purification via fractional distillation (boiling point ~596 K at 1 bar) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Monitor purity using GC-MS or HPLC with a C18 column .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR:

- ¹H NMR: Peaks at δ 4.6–4.8 ppm (chloromethyl group, -CH2Cl) and δ 1.2–1.3 ppm (tetradecyl chain methyl protons) .

- ¹³C NMR: Carbonyl carbon at ~170 ppm, chloromethyl carbon at ~45 ppm .

- IR Spectroscopy: Stretching vibrations at 1740–1750 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry: Molecular ion peak at m/z 242.4 (C15H29ClO2) with fragmentation patterns indicating cleavage at the ester bond .

Advanced: How do thermodynamic properties (e.g., ΔvapH°, Tfus) of this compound compare to its non-chlorinated analog, Methyl tetradecanoate?

Answer:

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The chloromethyl group (-CH2Cl) undergoes SN2 reactions due to:

- Electrophilicity: The chlorine atom withdraws electron density, activating the adjacent carbon.

- Steric Accessibility: The linear tetradecyl chain minimizes steric hindrance, favoring backside attack.

Example Reaction: - With Sodium Methoxide: Forms methyl ether derivatives (CH2OCH3) via displacement, with a second-order rate constant k ~10⁻³ L/mol·s in THF at 25°C .

Methodology: Monitor reaction progress using TLC (Rf shift) or in situ FTIR to track C-Cl bond disappearance .

Advanced: How can researchers resolve contradictions in reported melting points (Tfus) for this compound?

Answer:

Discrepancies in Tfus (e.g., 290 K vs. 292 K) arise from:

- Polymorphism: Different crystalline forms due to cooling rate variations.

- Impurity Profiles: Trace solvents (e.g., dichloromethane) or unreacted precursors lower observed Tfus .

Resolution Strategies:

DSC Analysis: Perform differential scanning calorimetry to identify polymorphic transitions .

Recrystallization: Purify via slow cooling from hexane to isolate the most stable polymorph .

Elemental Analysis: Verify stoichiometry (C, H, Cl) to confirm purity .

Advanced: What safety protocols are critical when handling this compound, given structural analogs like Bis(chloromethyl) Ether are carcinogenic?

Answer:

- Containment: Use fume hoods with >100 ft/min face velocity to prevent inhalation .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles mandatory .

- Storage: Store in airtight containers at 0–6°C to suppress volatility .

- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Note: While this compound lacks explicit carcinogenicity data, structural similarity to Bis(chloromethyl) Ether (NTP carcinogen ) warrants stringent precautions.

Advanced: How can impurity profiles of this compound be analyzed, and what are common contaminants?

Answer:

Common Impurities:

- Residual Tetradecanoic Acid: From incomplete esterification.

- Dichloromethane: Solvent residue from synthesis .

Analytical Methods: - GC-MS: Detect volatile impurities (e.g., dichloromethane) with a DB-5MS column .

- HPLC-ELSD: Quantify non-volatile contaminants (e.g., fatty acids) using a gradient elution (acetonitrile/water) .

Acceptance Criteria: Purity ≥98% (w/w) by area normalization .

Advanced: What computational methods (e.g., DFT) predict the stability and reactivity of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.